![molecular formula C17H12N2 B1608395 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole CAS No. 3367-02-0](/img/structure/B1608395.png)
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a naphthalene group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-naphthaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid or a Lewis acid like zinc chloride. The mixture is heated to promote cyclization, leading to the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction time. Solvent-free conditions and green chemistry approaches are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the imidazole ring to a dihydroimidazole.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinone derivatives
Reduction: Dihydroimidazole derivatives
Substitution: Halogenated, nitrated, or sulfonated naphthalene derivatives
Scientific Research Applications
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Medicinal Chemistry: Investigated for its potential as an antiparasitic agent, particularly against Toxoplasma gondii.
Materials Science: Employed in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole in biological systems involves its interaction with specific molecular targets. For instance, in antiparasitic applications, it is believed to interfere with the metabolic pathways of the parasite, leading to its inhibition. The compound’s ability to form hydrogen bonds and π-π interactions with biological molecules is crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-1-yl)-1H-benzo[d]imidazole
- 2-(Naphthalen-2-yl)-1H-phenanthro[9,10-d]imidazole
- 1-(4-Methoxyphenyl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole
Uniqueness
2-(Naphthalen-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly suitable for applications in organic electronics and medicinal chemistry, where precise molecular interactions are crucial .
Properties
CAS No. |
3367-02-0 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
2-naphthalen-2-yl-1H-benzimidazole |
InChI |
InChI=1S/C17H12N2/c1-2-6-13-11-14(10-9-12(13)5-1)17-18-15-7-3-4-8-16(15)19-17/h1-11H,(H,18,19) |
InChI Key |
UACFCMJTOGOMCK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


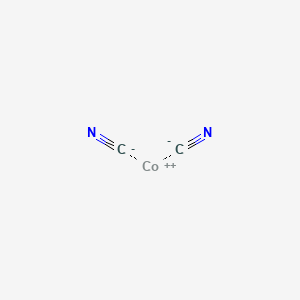
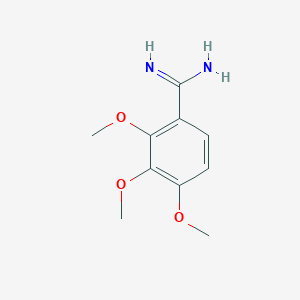
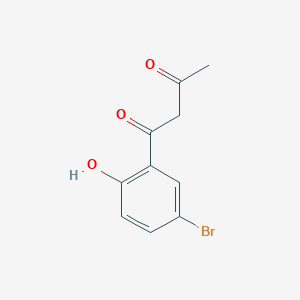
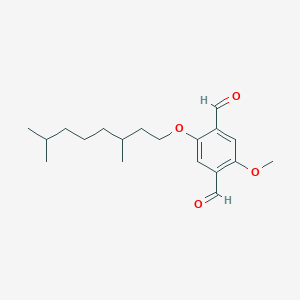
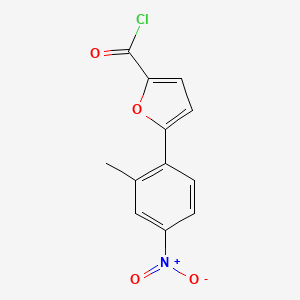

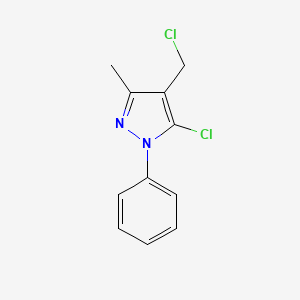
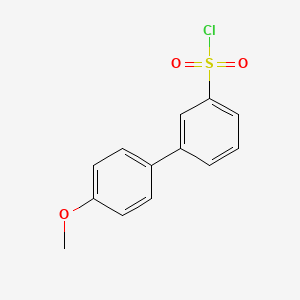
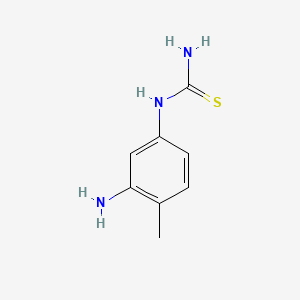
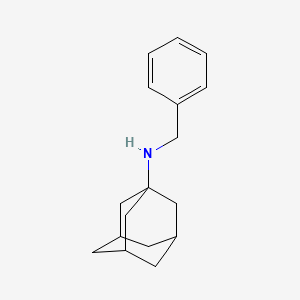
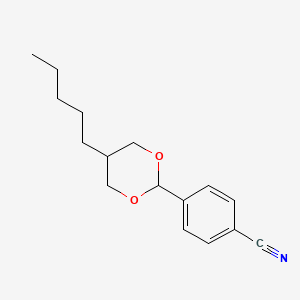
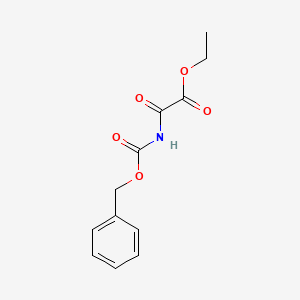
![1-[4-(3-Methoxyphenyl)phenyl]ethanone](/img/structure/B1608334.png)
![5-[1-(2-chloro-5-methylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1608335.png)
